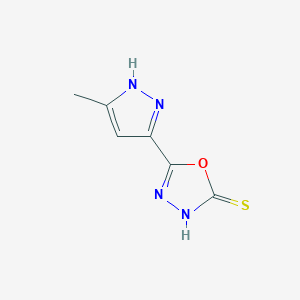
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol, also known as MPOT, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the degradation of extracellular matrix proteins in cancer cells. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In Alzheimer's disease, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In materials science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been used to synthesize materials with unique properties, such as high thermal stability and electrical conductivity.
実験室実験の利点と制限
One of the main advantages of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its versatility, as it can be used in a range of applications in various fields. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is also relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its stability, as it can degrade over time and under certain conditions. This can make it difficult to work with in lab experiments, particularly those that require long-term stability.
将来の方向性
There are several future directions for the study of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol. One area of research is the development of novel materials using 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol as a building block, which could have applications in fields such as electronics and energy storage. Another area of research is the development of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol-based sensors for the detection of heavy metals in the environment. In medicinal chemistry, future research could focus on the development of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol derivatives with improved anticancer and Alzheimer's disease treatment properties. Overall, the potential applications of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol are vast, and further research is needed to fully explore its potential.
合成法
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol can be synthesized through a multistep process involving the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with hydrazine hydrate and carbon disulfide. The final product is obtained by the reaction of the intermediate with a base in the presence of a catalyst.
科学的研究の応用
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. In materials science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential use as a sensor for the detection of heavy metals.
特性
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(8-7-3)5-9-10-6(12)11-5/h2H,1H3,(H,7,8)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQMMGMHIPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

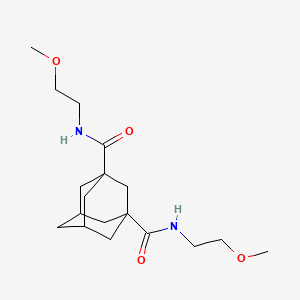
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
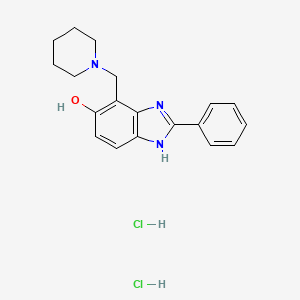
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)

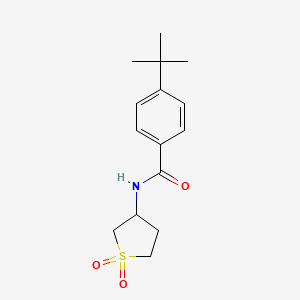
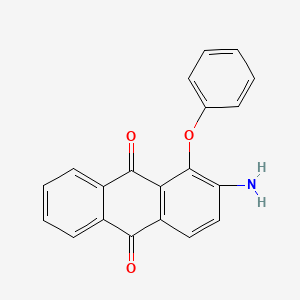
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)

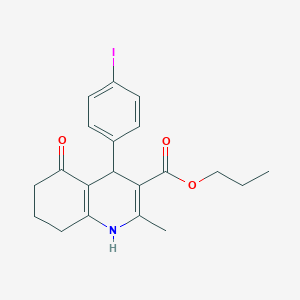
![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)
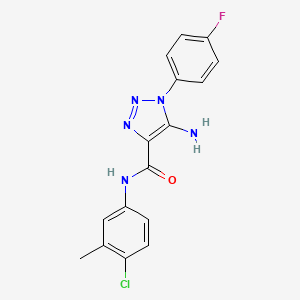
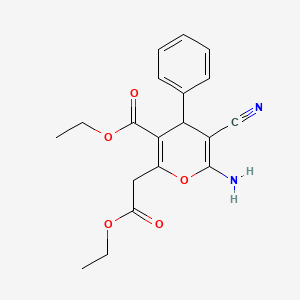
![isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)